molecular formula C20H19ClO3 B5151372 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

Cat. No. B5151372
M. Wt: 342.8 g/mol
InChI Key: PTTJJVJSSIANGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene is a chemical compound commonly referred to as CMEP. It has been widely used in scientific research due to its unique properties and potential applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological processes.

Mechanism of Action

CMEP acts as a selective antagonist of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, which is a G protein-coupled receptor that modulates the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal communication. By blocking the activity of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, CMEP can modulate the release of glutamate and thereby affect various physiological and pathological processes.
Biochemical and Physiological Effects:
CMEP has been shown to have various biochemical and physiological effects such as reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CMEP in lab experiments is its high selectivity for 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, which allows for precise modulation of glutamate release. However, CMEP has a relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, the synthesis of CMEP can be challenging and time-consuming, which can limit its availability.

Future Directions

There are several potential future directions for the use of CMEP in scientific research. One potential area of application is in the development of novel therapeutics for various neurological and psychiatric disorders. Additionally, CMEP can be used as a tool to study the role of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene in various physiological and pathological processes, which can lead to a better understanding of the underlying mechanisms of these processes. Finally, the development of more effective and efficient synthesis methods for CMEP can improve its availability and applicability in scientific research.

Synthesis Methods

CMEP can be synthesized through a multistep process involving the reaction of 2-chloro-1-naphthol with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure CMEP.

Scientific Research Applications

CMEP has been extensively used in scientific research as a tool to study the role of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders such as anxiety, depression, and addiction.

properties

IUPAC Name

2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-14-7-10-18(19(13-14)22-2)23-11-12-24-20-16-6-4-3-5-15(16)8-9-17(20)21/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJJVJSSIANGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=CC3=CC=CC=C32)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

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